molecular formula C15H11N3O B11069520 Benzonitrile, 4-(1,2,3,4-tetrahydro-4-oxo-2-quinazolinyl)-

Benzonitrile, 4-(1,2,3,4-tetrahydro-4-oxo-2-quinazolinyl)-

Cat. No.: B11069520
M. Wt: 249.27 g/mol
InChI Key: ZHVFWULFBNJVQA-UHFFFAOYSA-N
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Description

4-(4-OXO-1,2,3,4-TETRAHYDRO-2-QUINAZOLINYL)BENZONITRILE is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-OXO-1,2,3,4-TETRAHYDRO-2-QUINAZOLINYL)BENZONITRILE typically involves the cyclization of anthranilic acid derivatives with nitriles under specific conditions. One common method involves the reaction of anthranilic acid with benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts such as Lewis acids can also enhance the efficiency of the reaction, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(4-OXO-1,2,3,4-TETRAHYDRO-2-QUINAZOLINYL)BENZONITRILE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroxyquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities depending on the functional groups introduced.

Scientific Research Applications

4-(4-OXO-1,2,3,4-TETRAHYDRO-2-QUINAZOLINYL)BENZONITRILE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Quinazolinone derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-(4-OXO-1,2,3,4-TETRAHYDRO-2-QUINAZOLINYL)BENZONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: Another nitrogen-containing heterocycle with diverse biological activities.

    Quinolone: Known for its antimicrobial properties, particularly in the treatment of bacterial infections.

    Isoquinoline: Exhibits various pharmacological activities, including antitumor and anti-inflammatory effects.

Uniqueness

4-(4-OXO-1,2,3,4-TETRAHYDRO-2-QUINAZOLINYL)BENZONITRILE is unique due to its specific structural features, which allow for a wide range of chemical modifications. This versatility makes it a valuable compound for the development of new therapeutic agents with tailored biological activities.

Properties

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

4-(4-oxo-2,3-dihydro-1H-quinazolin-2-yl)benzonitrile

InChI

InChI=1S/C15H11N3O/c16-9-10-5-7-11(8-6-10)14-17-13-4-2-1-3-12(13)15(19)18-14/h1-8,14,17H,(H,18,19)

InChI Key

ZHVFWULFBNJVQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(C=C3)C#N

Origin of Product

United States

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